molecular formula C18H19N3O7S2 B2801575 N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide CAS No. 946323-42-8

N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide

Cat. No.: B2801575
CAS No.: 946323-42-8
M. Wt: 453.48
InChI Key: CRUXUBBDSJDNQU-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₁₉N₃O₇S₂ Average Mass: 453.484 g/mol Monoisotopic Mass: 453.066442 g/mol ChemSpider ID: 21095862 IUPAC Name: N-(3,5-Dimethoxyphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide

This compound features a propanamide backbone substituted with a 3,5-dimethoxyphenyl group and a sulfonated 1,2,4-benzothiadiazine moiety.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O7S2/c1-11(18(22)21-12-6-13(27-2)8-14(7-12)28-3)29(23,24)15-4-5-16-17(9-15)30(25,26)20-10-19-16/h4-11H,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUXUBBDSJDNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)OC)OC)S(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the 3,5-dimethoxyphenyl precursor, followed by the introduction of the benzo[e][1,2,4]thiadiazine ring through a series of cyclization reactions. The final step involves the sulfonylation of the propanamide group, resulting in the formation of the target compound. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often through the use of advanced catalytic systems and reaction optimization techniques .

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide-Containing Propanamides

Target Compound vs. N-Substituted 3-[(Oxadiazolyl)sulfanyl]propanamides

describes derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (7a–q). Key differences include:

  • Core Structure : The target compound uses a benzothiadiazine-sulfonyl group, while derivatives employ oxadiazole-sulfanyl and piperidinyl substituents.
  • Bioactivity : Oxadiazole derivatives are often explored for antimicrobial or enzyme inhibition, whereas benzothiadiazine sulfonamides may target neurological or metabolic pathways .
Table 1: Structural Comparison
Compound Class Core Structure Key Substituents Potential Applications
Target Compound Benzothiadiazine-sulfonyl 3,5-Dimethoxyphenyl Not specified in evidence
Derivatives (7a–q) Oxadiazole-sulfanyl 4-Chlorophenyl, piperidinyl Antimicrobial/Enzyme inhibition

Hydroxamic Acid Derivatives

highlights N-(4-chlorophenyl)-N-hydroxypropanamides (e.g., compounds 6–10), which share an amide backbone but incorporate hydroxamic acid (-N-OH) groups.

  • Functional Groups: Hydroxamic acids are known for metal chelation (e.g., HDAC inhibition), contrasting with the sulfonyl and dimethoxy groups in the target compound.
  • Antioxidant Activity : Compounds like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) exhibit radical scavenging properties, suggesting divergent applications compared to the target molecule .

Benzothiazole-Linked Propanamides

lists N-(benzothiazole-2-yl)propanamides (e.g., N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide).

Dimethoxyphenyl-Substituted Analogs

includes N-[4-(hydroxycarbamoyl)phenyl]-3-(3-pyridyl)propanamides with 3,5-dimethoxyphenyl groups (e.g., compound 23D).

  • Substituent Similarity : Both compounds feature 3,5-dimethoxyphenyl moieties, which may enhance blood-brain barrier penetration.
  • Functional Divergence : Compound 23D includes a hydroxamic acid group, linking it to antitumor mechanisms (e.g., histone deacetylase inhibition), whereas the target compound’s sulfonyl group may favor protease or kinase targeting .

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